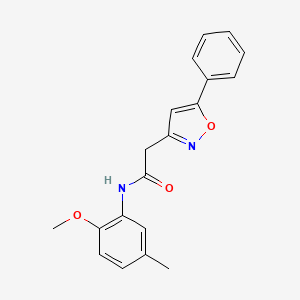
N-(2-methoxy-5-methylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxy-5-methylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with similar compounds.
The synthesis of this compound typically involves multi-step organic reactions. The key starting materials include 2-methoxy-5-methylphenylamine and 5-phenylisoxazole derivatives. The synthesis may involve condensation and cyclization reactions under controlled conditions to optimize yield and purity.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C21H20N2O3
- Molecular Weight: 348.40 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and oxazole moieties have shown moderate to excellent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| N-(2-methoxy-5-methylphenyl)-2-(5-phenyloxazole) | E. coli | 15 |
| N-(2-methoxy-5-methylphenyl)-2-(thiazole derivative) | S. aureus | 18 |
| N-(4-chlorophenyl)-2-(oxazole derivative) | K. pneumoniae | 20 |
Anticancer Potential
There is emerging evidence suggesting that oxazole-containing compounds may possess anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation .
Mechanism of Action:
The proposed mechanism involves the compound's ability to interact with specific enzymes or receptors, leading to alterations in gene expression and metabolic processes. This modulation may inhibit tumor growth and promote cancer cell death.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various derivatives against common pathogens. The results demonstrated that compounds with the oxazole ring exhibited enhanced activity compared to their non-cyclic counterparts, suggesting a structure–activity relationship that favors cyclic structures in antimicrobial efficacy . -
Case Study on Anticancer Activity :
In vitro studies on human cancer cell lines showed that the compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
N-(2-methoxy-5-methylphenyl)-2-(5-phenyloxazole) can be compared with other heterocyclic compounds known for their biological activities:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| N-(4-chlorophenyl)-thiazole | Antimicrobial | Contains thiazole ring |
| N-(benzothiazolyl)-acetamide | Anticancer | Contains benzothiazole moiety |
| N-(aryl)-oxazole derivatives | Antimicrobial & Anticancer | Oxazole ring present |
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-8-9-17(23-2)16(10-13)20-19(22)12-15-11-18(24-21-15)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTLNDFXJBUPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














